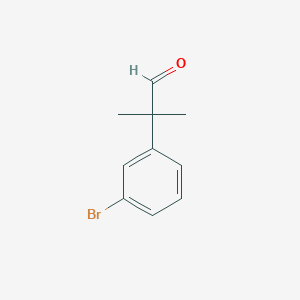

2-(3-Bromophenyl)-2-methylpropanal

Description

2-(3-Bromophenyl)-2-methylpropanal (C₁₀H₁₁BrO, MW ≈ 227.07 g/mol) is an aromatic aldehyde featuring a bromine atom at the meta-position of the phenyl ring and a methyl group at the β-carbon of the propanal backbone. The aldehyde functional group enables participation in condensation, oxidation, and nucleophilic addition reactions, while the bromine atom enhances electrophilic substitution reactivity on the aromatic ring .

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanal |

InChI |

InChI=1S/C10H11BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

InChI Key |

XVLZFTUUEGICTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-methylpropanal typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 3-bromotoluene with an appropriate acyl chloride, followed by reduction to yield the desired aldehyde . The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.

Reduction: 2-(3-Bromophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehydes vs. Carboxylic Acids

2-(3-Bromo-4-ethylphenyl)-2-Methylpropanoic Acid (C₁₂H₁₅BrO₂, MW ≈ 287.15 g/mol)

- Structural Differences : Replaces the aldehyde (–CHO) with a carboxylic acid (–COOH) and includes an ethyl group at the para-position of the phenyl ring.

- Physical Properties :

- Applications : Used in synthesizing pharmaceuticals and agrochemicals due to its stability and hydrogen-bonding capacity .

2-(5-Bromo-2-pyrimidinyl)-2-Methylpropanal (C₁₃H₁₇Cl₂N₃O₂, MW = 318.2 g/mol)

- Structural Differences : Substitutes the phenyl ring with a pyrimidinyl heterocycle, introducing nitrogen atoms and altering electronic properties.

- Reactivity : The electron-deficient pyrimidine ring increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions .

- Applications : Likely used in medicinal chemistry for targeting enzymes or receptors sensitive to heterocyclic motifs .

Substituent Position and Regulatory Considerations

2-(4-tert-Butylbenzyl)propionaldehyde (RoHS-Regulated)

- Structural Differences : Features a bulky tert-butyl group at the para-position instead of bromine.

- Impact of Bromine : The absence of bromine in this compound contrasts with 2-(3-bromophenyl)-2-methylpropanal, which may face fewer regulatory hurdles but requires evaluation of bromine-related toxicity .

Methyl 2-Amino-2-(2-Bromophenyl)propanoate (C₁₁H₁₄BrNO₂, MW = 288.14 g/mol)

- Structural Differences: Contains an ester (–COOCH₃) and amino (–NH₂) group instead of an aldehyde, with bromine at the ortho-position.

- Reactivity: The amino group introduces basicity, enabling participation in Schiff base formation, while the ortho-bromine creates steric hindrance, reducing reaction rates compared to the meta-isomer .

Physical and Chemical Property Comparison

| Compound | Functional Group | Molecular Weight (g/mol) | Key Physical Properties | Reactivity Highlights |

|---|---|---|---|---|

| This compound | Aldehyde | ~227.07 | Likely liquid at RT; moderate bp | Prone to oxidation (→ carboxylic acid), nucleophilic additions |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | Carboxylic acid | 287.15 | Crystalline solid; high mp (dimers) | Hydrogen bonding, esterification |

| 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal | Aldehyde (heterocyclic) | 318.20 | Higher polarity due to N-heterocycle | Enhanced electrophilicity for coupling reactions |

| 2-Bromo-2-methylpropanoic acid | Carboxylic acid | 167.01 | Mp 48–49°C; soluble in ethanol, ether | Decarboxylation under heat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.